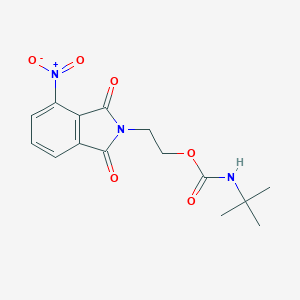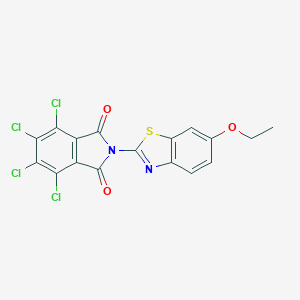![molecular formula C14H8N4O4S3 B428105 2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B428105.png)
2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with two 4-nitrophenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with 4-nitrothiophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Reduction: The major product would be 2,5-Bis({4-aminophenyl}sulfanyl)-1,3,4-thiadiazole.
Substitution: Depending on the nucleophile, various substituted thiadiazoles can be obtained.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole exerts its effects is not fully understood. it is believed to interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The nitro groups may also play a role in generating reactive oxygen species, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(phenylsulfanyl)-1,3,4-thiadiazole
- 2,5-Bis(4-methylphenylsulfanyl)-1,3,4-thiadiazole
Uniqueness
2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of nitro groups, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The nitro groups can be reduced to amino groups, providing a versatile handle for further functionalization.
Properties
Molecular Formula |
C14H8N4O4S3 |
|---|---|
Molecular Weight |
392.4g/mol |
IUPAC Name |
2,5-bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C14H8N4O4S3/c19-17(20)9-1-5-11(6-2-9)23-13-15-16-14(25-13)24-12-7-3-10(4-8-12)18(21)22/h1-8H |
InChI Key |
CLKZBXRSMYGAHL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=NN=C(S2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=NN=C(S2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Prop-2-enylbenzo[de]isoquinoline-1,3-dione](/img/structure/B428023.png)
![2-(4-chlorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428025.png)
![2,6-bis(3-chlorobenzyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B428026.png)
![N-(2,6-dichlorophenyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B428027.png)

![2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B428031.png)
![2-(2,6-dichlorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428034.png)
![4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid](/img/structure/B428035.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,4-dichlorophenylcarbamate](/img/structure/B428038.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-nitrophenylcarbamate](/img/structure/B428040.png)
![5-nitro-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428042.png)
![5-nitro-2-(3-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428045.png)
![6-chloro-2-(2-thienylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428046.png)
